molecular formula C11H12N2O2 B3058846 3-(4-Aminophenyl)piperidine-2,6-dione CAS No. 92137-90-1

3-(4-Aminophenyl)piperidine-2,6-dione

Cat. No. B3058846
CAS RN: 92137-90-1
M. Wt: 204.22 g/mol
InChI Key: JVJPHIBFEJRVNE-UHFFFAOYSA-N
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Description

“3-(4-Aminophenyl)piperidine-2,6-dione” is a functionalized cereblon ligand used for the development of Thalidomide-based PROTACs . It contains a terminal amine group, which allows rapid conjugation with carboxyl linkers via peptide coupling reactions . It is a basic building block for making a protein degrader library .


Synthesis Analysis

The synthesis of piperidine-2,6-diones, including “3-(4-Aminophenyl)piperidine-2,6-dione”, can be readily achieved on a kilo-scale . The method allows for the synthesis of CRBN ligands as well as the drug Aminoglutethimide .


Molecular Structure Analysis

The molecular structure of “3-(4-Aminophenyl)piperidine-2,6-dione” is represented by the InChI code 1S/C11H12N2O2/c12-9-3-1-2-7(4-9)8-5-10(14)13-11(15)6-8/h1-4,8H,5-6,12H2,(H,13,14,15) . The molecular weight is 204.23 .


Chemical Reactions Analysis

“3-(4-Aminophenyl)piperidine-2,6-dione” is amenable for linker attachment via reductive amination . It is also used in the development of Thalidomide-based PROTACs .

Scientific Research Applications

Synthesis and Aromatase Inhibition

3-(4-Aminophenyl)piperidine-2,6-dione has been synthesized and evaluated for its potential in inhibiting aromatase, an enzyme critical for estrogen conversion. This compound has shown significant inhibitory activity, making it a potential candidate for treating estrogen-dependent diseases like breast cancer (Hartmann et al., 1992).

Metabolism Studies

The metabolism of aminoglutethimide, a compound related to 3-(4-Aminophenyl)piperidine-2,6-dione, has been studied extensively. These studies help in understanding the biological fate and potential efficacy of such compounds in human therapeutic applications (Foster et al., 1984).

Enantiomeric Separation

Research has been conducted on the enantiomeric separation of compounds like 3-(4-Aminophenyl)piperidine-2,6-dione. This separation is crucial for understanding the specific activity of each enantiomer, which can lead to more targeted and effective therapeutic uses (Overbeke et al., 1997).

Hypolipidemic Activity

Derivatives of 3-(4-Aminophenyl)piperidine-2,6-dione have been investigated for their hypolipidemic activity. This research is significant for developing new treatments for hyperlipidemia and associated cardiovascular diseases (Murthy et al., 1986).

Synthesis of Phthalocyanines

Studies have explored the use of N-(3,4-dicyanophenyl)piperidine-2,6-dione, a related compound, in the synthesis of phthalocyanines. These compounds are valuable in material science and photodynamic therapy (Gauna et al., 2012).

Mechanism of Action

The mechanism of action of “3-(4-Aminophenyl)piperidine-2,6-dione” is related to its role as a functionalized cereblon ligand . It is used for the development of protein degrader building blocks .

It has a storage temperature of room temperature .

Safety and Hazards

The compound has several hazard statements including H315, H319, H335, and H360 . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

The future directions of “3-(4-Aminophenyl)piperidine-2,6-dione” are likely to be in the area of protein degradation. As a functionalized cereblon ligand, it is a basic building block for the development of a protein degrader library . This suggests potential applications in the field of targeted protein degradation .

properties

IUPAC Name

3-(4-aminophenyl)piperidine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c12-8-3-1-7(2-4-8)9-5-6-10(14)13-11(9)15/h1-4,9H,5-6,12H2,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVJPHIBFEJRVNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70546041
Record name 3-(4-Aminophenyl)piperidine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70546041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Aminophenyl)piperidine-2,6-dione

CAS RN

92137-90-1
Record name 3-(4-Aminophenyl)piperidine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70546041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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